Cas no 1622-61-3 (clonazepam--dea schedule iv item)

Clonazepam is a benzodiazepine compound classified as a DEA Schedule IV controlled substance due to its potential for dependence and abuse. It acts as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system. Clinically, it is utilized for the management of seizure disorders, including Lennox-Gastaut syndrome and akinetic or myoclonic seizures, as well as panic disorder. Its pharmacokinetic profile includes high oral bioavailability, extensive protein binding, and hepatic metabolism via CYP3A4. Key advantages include its long half-life (18–50 hours), which allows for sustained therapeutic effects, and its efficacy in both acute and chronic neurological conditions. Strict adherence to prescribing guidelines is essential to mitigate risks of tolerance or withdrawal.
clonazepam--dea schedule iv item structure
1622-61-3 structure
Product name:clonazepam--dea schedule iv item
CAS No:1622-61-3
MF:C15H10CLN3O3
MW:315.71
CID:41683

clonazepam--dea schedule iv item Chemical and Physical Properties

Names and Identifiers

    • clonazepam--dea schedule iv item
    • clonazepam methanol solution
    • Clonazepam (DD)
    • 5-(2-chlorophenyl)-7-nitro-1H-1,4-benzodiazepin-2(3H)-one
    • Clonazepam
    • ***
    • Clonazepam solution
    • 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2(1H)-one
    • Clonopin
    • Klonopin
    • Landsen
    • Ribotril
    • Rivotri
    • Rivotril
    • RO4023
    • ro4-8180
    • ro5-4023
    • Sentil
    • MDL: MFCD00057746
    • Inchi: 1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)
    • InChI Key: DGBIGWXXNGSACT-UHFFFAOYSA-N
    • SMILES: O=[N+](C1C=CC2=C(C(C3=CC=CC=C3Cl)=NCC(N2)=O)C=1)[O-]

Computed Properties

  • Exact Mass: 315.04100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: nothing

Experimental Properties

  • Color/Form: , quasi white crystalline powder
  • Density: 1.4592 (rough estimate)
  • Melting Point: 236.5-238.50C
  • Flash Point: Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • Refractive Index: 1.6470 (estimate)
  • PSA: 87.28000
  • LogP: 3.13450
  • Solubility: Soluble in water, easily soluble in methanol \ ether \ benzene
  • pka: 1.5, 10.5(at 25℃)
  • Color/Form: 1.0 mg/mL in methanol

clonazepam--dea schedule iv item Security Information

  • Symbol: GHS02 GHS06 GHS08
  • Signal Word:Danger
  • Hazard Statement: H225-H301 + H311 + H331-H370
  • Warning Statement: P210-P260-P280-P301+P310-P311
  • Hazardous Material transportation number:UN 1230 3/PG 2
  • WGK Germany:2
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: S7; S16; S36/37; S45; S24
  • RTECS:DF2100000
  • Hazardous Material Identification: F T
  • Hazard Level:6.1(b)
  • PackingGroup:III
  • Toxicity:LD50 orally in mice: >4000 mg/kg (Blum)
  • Safety Term:6.1(b)
  • Risk Phrases:R11; R23/24/25; R39/23/24/25
  • Packing Group:III
  • Storage Condition:2-8°C
  • Packing Group:III
  • HazardClass:6.1(b)

clonazepam--dea schedule iv item Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C-907-1ML
clonazepam--dea schedule iv item
1622-61-3 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
273.41 2021-05-13

Additional information on clonazepam--dea schedule iv item

Clonazepam (CAS No. 1622-61-3) – A Comprehensive Overview in Modern Pharmaceutical Research

Clonazepam, chemically identified by the CAS number 1622-61-3, is a well-established benzodiazepine derivative widely recognized for its therapeutic applications in the management of various neurological and psychiatric disorders. As an DEA Schedule IV item, it is subject to stringent regulatory oversight due to its potential for abuse and dependence. This compound has garnered significant attention in recent years, not only for its clinical efficacy but also for its role in advancing our understanding of central nervous system (CNS) pharmacology. The latest research endeavors have further elucidated the molecular mechanisms underpinning its therapeutic effects, as well as explored novel derivatives and formulations aimed at enhancing safety and efficacy.

The pharmacological profile of clonazepam is characterized by its high affinity for the GABA-A receptor, where it exerts its primary effects by potentiating the inhibitory neurotransmitter GABA. This mechanism of action underpins its efficacy in treating conditions such as seizures, panic disorders, and sleep disturbances. Recent studies have highlighted the compound's ability to modulate not only GABAergic but also other neurotransmitter systems, including serotonin and dopamine pathways, which may contribute to its broad spectrum of therapeutic applications. For instance, investigations have demonstrated that clonazepam can modulate serotonergic receptors (e.g., 5-HT1A) in the brain, potentially explaining some of its anxiolytic properties beyond traditional GABAergic mechanisms.

In clinical settings, clonazepam is primarily prescribed for the treatment of generalized anxiety disorders (GAD), panic attacks, and various types of epilepsy. Its rapid onset of action and long half-life make it particularly suitable for managing acute episodes of anxiety or seizures. However, the compound's potential for tolerance and dependence necessitates careful dosing regimens and gradual tapering when discontinuing treatment. Contemporary research has focused on optimizing dosing strategies to minimize side effects while maintaining therapeutic efficacy. For example, studies have explored the use of slow-release formulations to reduce peak plasma concentrations and mitigate issues such as sedation and cognitive impairment.

One of the most compelling areas of research involving clonazepam has been its investigation as a potential treatment for neurodegenerative diseases. Emerging evidence suggests that benzodiazepines, including clonazepam, may possess neuroprotective properties by modulating inflammatory pathways and oxidative stress. Preclinical studies have demonstrated that clonazepam can attenuate neuroinflammation in models of Alzheimer's disease and Parkinson's disease by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines. Furthermore, research has indicated that clonazepam may enhance synaptic plasticity, a critical factor in learning and memory processes affected by neurodegeneration.

The development of novel derivatives of clonazepam represents another frontier in pharmaceutical innovation. By modifying the chemical structure to enhance specific pharmacokinetic or pharmacodynamic properties, researchers aim to create compounds with improved therapeutic profiles. For example, studies have investigated analogs with increased selectivity for certain GABA-A receptor subtypes or enhanced metabolic stability. Such derivatives could potentially offer benefits over traditional formulations by reducing side effects or extending duration of action. Computational modeling techniques have played a pivotal role in these endeavors by predicting how structural modifications will influence biological activity.

Advances in drug delivery systems have also contributed to the evolving landscape of clonazepam therapy. Transdermal patches and sublingual formulations are among the newer delivery methods that have been developed to provide more consistent blood levels compared to oral administration. These innovations address one of the key challenges associated with benzodiazepines: variability in absorption rates leading to unpredictable therapeutic responses. Additionally, nanotechnology-based drug delivery systems are being explored as a means to enhance bioavailability and target specific brain regions more precisely.

The role of genetics in determining individual responses to clonazepam therapy has become increasingly evident through pharmacogenomic studies. Genetic variations in drug-metabolizing enzymes (e.g., CYP3A4) can significantly influence how individuals metabolize clonazepam, thereby affecting both efficacy and safety profiles. Personalized medicine approaches leveraging genetic testing could enable clinicians to tailor dosing regimens more precisely to individual patients' metabolic profiles, optimizing outcomes while minimizing adverse effects.

Emerging evidence also suggests potential applications of clonazepam in adjunctive treatments for mood disorders such as depression and bipolar disorder. While not a primary treatment for these conditions, preliminary studies indicate that clonazepam may augment antidepressant therapies by modulating anxiety symptoms—a common comorbidity in mood disorders. This finding underscores the multifaceted role that CNS-active compounds like clonazepam can play in addressing complex psychiatric conditions.

The future direction of research on clonazepam is likely to be shaped by interdisciplinary collaborations between chemists, pharmacologists, neuroscientists, and clinicians. By integrating insights from multiple fields—including structural biology, computational chemistry, and clinical trials—scientists aim to unlock new therapeutic possibilities for this versatile compound. Furthermore, ongoing efforts to develop safer alternatives without compromising efficacy will continue to drive innovation in benzodiazepine-based therapies.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.